Cycloastragénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Astramembrangenin has a wide range of scientific research applications:

Chemistry: It is used in studies related to telomerase activation and its potential to extend telomeres.

Biology: Research has shown its effects on cellular senescence and its ability to promote cell proliferation.

Medicine: It is being explored for its anti-aging, anti-inflammatory, and cardiovascular protective effects.

Industry: Its potential use in anti-aging products and supplements is being investigated

Mécanisme D'action

Mode of Action

Cycloastragenol interacts with its targets to induce significant changes. It activates telomerase, leading to the elongation of telomeres . This process decreases the percentage of critically short telomeres and DNA damage in the cell . In addition, cycloastragenol binds to cathepsin B, inhibiting the lysosomal degradation of MHC-I and promoting the aggregation of MHC-I to the cell membrane . This boosts the presentation of the tumor antigen .

Biochemical Pathways

Cycloastragenol affects several biochemical pathways. It is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . These pathways are involved in cell survival and proliferation, and their inhibition leads to the induction of apoptosis in senescent cells . Additionally, cycloastragenol has been found to regulate oxidative stress, neurotrophic processes, neuroinflammation, and apoptotic cell death .

Pharmacokinetics

Cycloastragenol is absorbed through the intestinal epithelium via passive diffusion and undergoes first-pass hepatic metabolism . Compared with astragaloside IV, cycloastragenol is more lipid-soluble and more easily absorbed transdermally . Encapsulation of cycloastragenol in phospholipid vesicles enhances the transport and delivery across the skin barrier, making it more bioavailable for transdermal absorption .

Result of Action

The molecular and cellular effects of cycloastragenol’s action are profound. It selectively kills senescent cells by inducing apoptosis . This process is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . Cycloastragenol treatment also suppresses the development of the senescence-associated secretory phenotype (SASP) in senescent cells, thereby inhibiting cell migration mediated by the SASP .

Action Environment

The action, efficacy, and stability of cycloastragenol can be influenced by environmental factors. For instance, the preparation of cycloastragenol can be carried out by hydrolysis of astragaloside IV using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The choice of method can affect the yield and purity of cycloastragenol. Furthermore, the bioavailability of cycloastragenol can be enhanced by encapsulating it in phospholipid vesicles, which can be a practical approach to make it more bioavailable for transdermal absorption in different environmental conditions .

Analyse Biochimique

Biochemical Properties

Cycloastragenol plays a vital role in biochemical reactions, particularly in the regulation of oxidative stress and neuroinflammation. It interacts with several enzymes and proteins, including brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nuclear factor erythroid 2–related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) . Cycloastragenol enhances the expression of BDNF and the phosphorylation of TrkB, which are crucial for neurogenesis and neuronal survival. Additionally, it upregulates Nrf2 and HO-1, which are involved in the cellular defense against oxidative stress .

Cellular Effects

Cycloastragenol exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, cycloastragenol reduces oxidative stress and neuroinflammation, thereby protecting against neurodegenerative conditions . It also enhances the expression of neurogenic markers such as BDNF and NeuN (neuronal nuclear protein), which are essential for neuronal function and survival . In plant cells, cycloastragenol activates the telomere/telomerase system, leading to increased transcript levels of positive regulators of telomere maintenance .

Molecular Mechanism

The molecular mechanism of cycloastragenol involves its interaction with various biomolecules and its ability to modulate gene expression. Cycloastragenol binds to and activates telomerase, leading to the elongation of telomeres and the maintenance of genomic stability . It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, where it downregulates the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2), thereby reducing oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycloastragenol have been observed to change over time. Cycloastragenol is relatively stable and can exert long-term effects on cellular function. In in vitro studies, cycloastragenol has been shown to maintain its activity over extended periods, leading to sustained upregulation of neurogenic markers and reduction of oxidative stress . In in vivo studies, cycloastragenol has demonstrated long-term neuroprotective effects in animal models of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of cycloastragenol vary with different dosages in animal models. At lower doses, cycloastragenol has been shown to activate telomerase and enhance neurogenesis without causing adverse effects . At higher doses, cycloastragenol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Cycloastragenol is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as Nrf2 and HO-1, which play critical roles in the cellular defense against oxidative damage . Cycloastragenol also influences metabolic flux and metabolite levels by modulating the expression of genes involved in telomere maintenance and neuroprotection .

Transport and Distribution

Cycloastragenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Cycloastragenol accumulates in the brain, where it exerts its neuroprotective effects by enhancing the expression of neurogenic markers and reducing oxidative stress .

Subcellular Localization

The subcellular localization of cycloastragenol is crucial for its activity and function. Cycloastragenol is primarily localized in the cytoplasm and nucleus, where it interacts with telomerase and other biomolecules involved in telomere maintenance and neuroprotection . Post-translational modifications and targeting signals may direct cycloastragenol to specific compartments or organelles, enhancing its efficacy and stability .

Méthodes De Préparation

L'Astramembrangenin peut être synthétisé par hydrolyse de l'astragaloside IV, un glycoside présent dans l'Astragalus membranaceus. Il existe trois méthodes principales pour cette hydrolyse :

Hydrolyse acide : Cette méthode implique l'utilisation d'un acide pour décomposer l'astragaloside IV en Astramembrangenin.

Hydrolyse enzymatique : Les enzymes sont utilisées pour catalyser le processus d'hydrolyse, offrant une réaction plus contrôlée et plus spécifique.

Dégradation de Smith : Cette méthode implique la coupure oxydative des liaisons glycosidiques, suivie d'une réduction.

Analyse Des Réactions Chimiques

L'Astramembrangenin subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Divers substituants peuvent être introduits dans sa structure par des réactions de substitution.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .

4. Applications de la Recherche Scientifique

L'Astramembrangenin a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans des études relatives à l'activation de la télomérase et à son potentiel pour allonger les télomères.

Biologie : La recherche a montré ses effets sur la sénescence cellulaire et sa capacité à promouvoir la prolifération cellulaire.

Médecine : Il est étudié pour ses effets anti-âge, anti-inflammatoires et protecteurs cardiovasculaires.

Industrie : Son utilisation potentielle dans les produits et compléments anti-âge est à l'étude

5. Mécanisme d'Action

L'Astramembrangenin exerce ses effets principalement par l'activation de la télomérase, une enzyme qui ajoute des séquences nucléotidiques aux extrémités des chromosomes (télomères). Cette activation contribue à maintenir la longueur des télomères, favorisant ainsi la longévité cellulaire et réduisant l'apparition de la sénescence cellulaire. Il possède également des propriétés antioxydantes, anti-inflammatoires et anti-apoptotiques, contribuant à ses effets bénéfiques globaux .

Comparaison Avec Des Composés Similaires

L'Astramembrangenin est unique en raison de son activité puissante d'activation de la télomérase. Parmi les composés similaires, on peut citer :

Astragaloside IV : Le précurseur de l'Astramembrangenin, connu pour ses effets similaires mais moins puissants.

Cyclogalegigenin : Un autre triterpénoïde aux propriétés similaires mais à la biodisponibilité différente.

Cyclosieversigenin : Un composé dont la structure chimique et les effets sont comparables .

L'Astramembrangenin se distingue par sa biodisponibilité plus élevée et son activation plus puissante de la télomérase par rapport à ces composés similaires.

Propriétés

IUPAC Name |

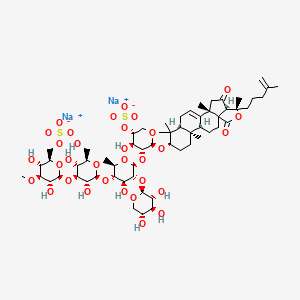

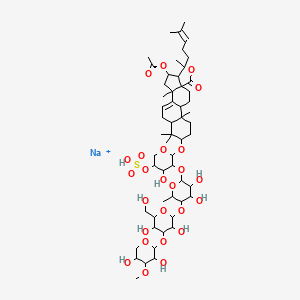

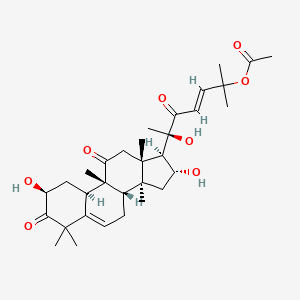

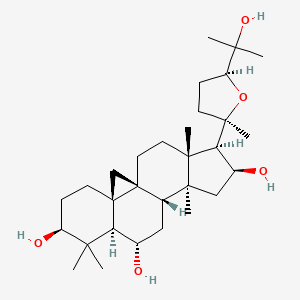

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNXORDXYGDTP-UOUCMYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029686 | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78574-94-4, 84605-18-5 | |

| Record name | Cycloastragenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloastragenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOASTRAGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.